N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide
Description
N-{4-[4-(Prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide is a heterocyclic compound featuring a 1,2,5-oxadiazole (furazan) core substituted at position 4 with a 4-(prop-2-en-1-yloxy)phenyl group and at position 3 with a pentanamide moiety. This compound is of interest in medicinal chemistry for its hybrid structure, combining a rigid oxadiazole ring with flexible substituents.
Properties
Molecular Formula |
C16H19N3O3 |
|---|---|
Molecular Weight |
301.34 g/mol |
IUPAC Name |
N-[4-(4-prop-2-enoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide |
InChI |
InChI=1S/C16H19N3O3/c1-3-5-6-14(20)17-16-15(18-22-19-16)12-7-9-13(10-8-12)21-11-4-2/h4,7-10H,2-3,5-6,11H2,1H3,(H,17,19,20) |
InChI Key |
OEUQEBWXXSSMCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=NON=C1C2=CC=C(C=C2)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide typically involves multiple steps. One common method includes the reaction of 4-(prop-2-en-1-yloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring. Finally, the oxadiazole derivative is reacted with pentanoyl chloride to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The allyloxy group in the target compound distinguishes it from analogs with alternative aryl substituents. Key comparisons include:
Table 1: Substituent Effects on Molecular Properties
Key Observations :
Amide Chain Modifications
The pentanamide chain in the target compound contrasts with shorter or functionalized amides in analogs:
Table 2: Amide Chain Comparisons
Key Observations :
Oxadiazole Ring Functionalization
The 1,2,5-oxadiazole core is shared among analogs, but additional functional groups alter electronic properties:
Table 3: Oxadiazole Ring Modifications
Key Observations :
- The target compound’s unmodified oxadiazole ring is electronically neutral, unlike nitro-functionalized ANAZF, which is highly reactive .
Biological Activity
N-{4-[4-(prop-2-en-1-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}pentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.
Molecular Structure
The molecular formula of this compound is with a molecular weight of 381.4 g/mol. The compound features an oxadiazole ring, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O4 |
| Molecular Weight | 381.4 g/mol |
| IUPAC Name | This compound |
| InChI Key | VAHPPMKECNBYQD-UHFFFAOYSA-N |
Antimicrobial Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study demonstrated that derivatives of oxadiazoles displayed activity against various bacterial strains, suggesting that this compound may also possess similar properties due to its structural characteristics .
Anticonvulsant Activity
The anticonvulsant potential of oxadiazole derivatives has been documented in literature. For instance, certain oxadiazole compounds have shown efficacy in models of epilepsy by modulating neurotransmitter systems and enhancing GABAergic activity . This suggests a possible mechanism for this compound in seizure control.
Inhibition of Enzymatic Activity
Notably, oxadiazole compounds are recognized for their ability to inhibit specific enzymes involved in disease pathways. For example, recent studies have highlighted the role of oxadiazoles in inhibiting Notum, an enzyme that negatively regulates the Wnt signaling pathway. This inhibition could have implications for cancer therapy and regenerative medicine .
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The oxadiazole ring may interact with target enzymes, altering their activity.
- Receptor Modulation : The compound may bind to neurotransmitter receptors, influencing synaptic transmission.
- Antioxidant Activity : Some oxadiazoles exhibit antioxidant properties that could contribute to their protective effects against cellular damage.
Study on Antimicrobial Properties
A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against clinical isolates of bacteria. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Anticonvulsant Screening
In a screening assay for anticonvulsant activity using the pentylenetetrazol (PTZ) model, compounds derived from oxadiazoles demonstrated significant protective effects against seizures. This reinforces the potential therapeutic application of this compound in neurological disorders .
Enzyme Inhibition Studies
Research focusing on the inhibition of Notum by oxadiazole derivatives revealed that certain compounds restored Wnt signaling in cellular models. This indicates a promising avenue for developing therapeutics targeting Wnt-related pathologies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
